REACTION_CXSMILES
|
[CH:1](N)=O.[NH2:4][C:5]1[N:9]([C:10]2[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=2)[N:8]=[CH:7][C:6]=1[C:18]([NH2:20])=[O:19]>O>[CH3:16][C:14]1[CH:15]=[C:10]([N:9]2[C:5]3[N:4]=[CH:1][NH:20][C:18](=[O:19])[C:6]=3[CH:7]=[N:8]2)[CH:11]=[C:12]([CH3:17])[CH:13]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
4
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1=CC(=CC(=C1)C)C)C(=O)N
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
190 (± 5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
connected to a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
77) was charged
|
Type
|
CUSTOM
|
Details
|
Reaction mass temperature
|
Type
|
TEMPERATURE
|
Details
|
was raised
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 60-90 min
|
Duration
|
75 (± 15) min
|
Type
|
CUSTOM
|
Details
|
Reaction mass temperature
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 140-150° C
|
Type
|
TEMPERATURE
|
Details
|
at maintaining the mass temperature 80-150° C
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 80-90° C. for 45-60 min
|
Duration
|
52.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
Reaction mass temperature
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25-30° C
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 25-30° C. for 90-120 min
|
Duration
|
105 (± 15) min
|
Type
|
FILTRATION
|
Details
|
Solid was filtered
|
Type
|
WASH
|
Details
|
solid was washed with 150.0 ml of water
|
Type
|
ADDITION
|
Details
|
500.0 ml of DM Water and wet crude compound were charged into a 2.0 L 4 necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
connected to a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
Mass temperature was raised
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 75-90 min
|
Duration
|
82.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
mass temperature was cooled to 25-30° C
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 25-30° C. for 90-120 min
|
Duration
|
105 (± 15) min
|
Type
|
FILTRATION
|
Details
|
Solid was filtered
|
Type
|
WASH
|
Details
|
solid was washed with 100.0 ml of water
|
Type
|
CUSTOM
|
Details
|
Compound was dried under vacuum at 60-65° C
|
Type
|
CUSTOM
|
Details
|
Dry weight of the compound
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=C(C1)C)N1N=CC2=C1N=CNC2=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |